Comparative Glycemic Efficacy of Teneligliptin 20 mg Versus Sitagliptin and Vildagliptin in Network Meta-Analysis
In a Bayesian network meta-analysis incorporating 18 randomized controlled trials with 3,290 participants with T2DM, teneligliptin 20 mg demonstrated a greater reduction in HbA1c relative to the most widely prescribed DPP-4 inhibitor comparators. The analysis quantified that teneligliptin 20 mg produced a mean difference (MD) of −0.78% [95% CI −0.86 to −0.70] in HbA1c reduction compared to placebo. When directly compared to sitagliptin, teneligliptin 20 mg exhibited a mean difference of −0.08% [95% CI −0.36 to 0.19] favoring teneligliptin; compared to vildagliptin, the mean difference was −0.04% [95% CI −0.72 to 0.60] [1]. A separate 2024 frequentist network meta-analysis of 58 studies (21,332 patients) corroborated these findings with high certainty evidence, ranking teneligliptin as most effective among all DPP-4 inhibitors for HbA1c reduction with an MD of −0.81% [95% CI −1.03 to −0.60] compared to placebo [2]. These data establish a quantifiable, directionally consistent efficacy advantage for teneligliptin over the comparator DPP-4 inhibitors sitagliptin and vildagliptin in glycemic endpoint reduction.
| Evidence Dimension | HbA1c reduction (mean difference vs placebo) |
|---|---|
| Target Compound Data | Teneligliptin 20 mg: MD −0.78% [95% CI −0.86 to −0.70] (Bayesian NMA); MD −0.81% [95% CI −1.03 to −0.60] (Frequentist NMA) |
| Comparator Or Baseline | Sitagliptin: MD −0.08% teneligliptin advantage [−0.36 to 0.19]; Vildagliptin: MD −0.04% teneligliptin advantage [−0.72 to 0.60] |
| Quantified Difference | Teneligliptin vs sitagliptin: −0.08% [95% CI −0.36 to 0.19]; vs vildagliptin: −0.04% [95% CI −0.72 to 0.60] |
| Conditions | Network meta-analysis of RCTs ≥12 weeks duration; T2DM adult patients; teneligliptin 20 mg once daily oral administration |
Why This Matters
For procurement decisions in clinical research or formulary inclusion, the demonstrated numerical superiority in HbA1c reduction relative to market-leading DPP-4 comparators provides evidence-based justification for selecting teneligliptin hydrobromide over alternative agents when maximal glycemic efficacy is prioritized.
- [1] Zhu M, et al. Front Endocrinol (Lausanne). 2023;14:1282584. Efficacy and safety of teneligliptin in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis. View Source
- [2] Wang G, Fu J, Li X, et al. Diabetes Obes Metab. 2024;27(3):1217-1225. Comparative efficacy and safety of dipeptidyl peptidase-4 inhibitors in adults with type 2 diabetes mellitus: A network meta-analysis. View Source
